Ethyl 4-(4-hydroxypiperidin-1-yl)butanoate
Description
Ethyl 4-(4-hydroxypiperidin-1-yl)butanoate is a piperidine-derived ester featuring a hydroxyl group at the 4-position of the piperidine ring and a butanoate ethyl ester moiety. The compound’s structure combines a polar hydroxyl group with a moderately lipophilic butanoate chain, making it a versatile intermediate in medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-(4-hydroxypiperidin-1-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-2-15-11(14)4-3-7-12-8-5-10(13)6-9-12/h10,13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNQEBZTHHCXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1CCC(CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-hydroxypiperidin-1-yl)butanoate typically involves the esterification of 4-(4-hydroxypiperidin-1-yl)butanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-hydroxypiperidin-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-(4-oxopiperidin-1-yl)butanoate.
Reduction: Formation of 4-(4-hydroxypiperidin-1-yl)butanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-(4-hydroxypiperidin-1-yl)butanoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-hydroxypiperidin-1-yl)butanoate involves its interaction with specific molecular targets. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its biological activity. The compound may act on various biochemical pathways, modulating enzyme activity or receptor binding.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidine Derivatives with Varied Substituents
Key Compounds:
- Ethyl 4-(4-methylpiperidin-1-yl)benzoate: Substitutes the hydroxyl group with a methyl group and replaces butanoate with a benzoate ester .
- (+)-MR200 : Contains a 4-chlorophenyl and hydroxypiperidin group linked to a cyclopropane-carboxylate structure .
- 3-PPP : Features a 3-hydroxyphenyl group attached to a propylpiperidine moiety .
Comparative Analysis:
| Property | Ethyl 4-(4-hydroxypiperidin-1-yl)butanoate | Ethyl 4-(4-methylpiperidin-1-yl)benzoate | (+)-MR200 |
|---|---|---|---|
| Molecular Weight | ~243.3 g/mol | ~275.3 g/mol | ~415.9 g/mol |
| LogP (Lipophilicity) | ~1.2 (estimated) | ~2.5 (higher due to benzoate) | ~3.1 (chlorophenyl) |
| Hydrogen Bonding | High (hydroxyl group) | Low (methyl group) | Moderate (hydroxyl) |
| Biological Target | Potential CNS receptors | Aromatic receptor ligands | Sigma-1 receptor |
The hydroxyl group in this compound enhances solubility compared to the methyl-substituted analog but reduces lipophilicity. (+)-MR200’s chlorophenyl group increases receptor affinity but may limit blood-brain barrier penetration compared to the target compound .
Esters with Variable Alkyl Chains and Heterocycles
Key Compounds:
- Ethyl 4-[5-(trifluoromethyl)pyrazolyl]butanoate: Contains a trifluoromethylpyrazole ring .
- 2,2,6,6-Tetramethylpiperidin-4-yl acetate : Sterically hindered piperidine with an acetate chain .
- Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate: Benzoimidazole-containing analog .
Comparative Analysis:
| Property | This compound | 2,2,6,6-Tetramethylpiperidin-4-yl acetate | Ethyl 4-[5-(trifluoromethyl)pyrazolyl]butanoate |
|---|---|---|---|
| Solubility (H2O) | Moderate (hydroxyl group) | Low (steric hindrance) | Low (CF3 group) |
| Metabolic Stability | High (ester hydrolysis) | Very high (tetramethyl shielding) | Moderate (pyrazole stability) |
| Synthetic Complexity | Moderate | Low | High (heterocycle synthesis) |
The target compound’s hydroxyl group improves water solubility compared to tetramethylpiperidine derivatives, which are more lipophilic and resistant to oxidation . The trifluoromethylpyrazole analog exhibits higher electronegativity and metabolic resistance but requires complex synthesis .
Pharmacologically Active Piperidine Derivatives
Key Compounds:
| Property | This compound | BD 1008 | AC 927 |
|---|---|---|---|
| Pharmacological Use | Probable CNS intermediate | Sigma receptor antagonist | Opioid receptor ligand |
| Ionization | Basic (piperidine N) | Strongly basic | Basic |
| Bioavailability | Moderate (ester hydrolysis) | High (amine stability) | Low (oxalate salt) |
Unlike BD 1008 and AC 927, which are designed for specific receptor targeting, this compound’s ester and hydroxyl groups make it more suitable as a prodrug or synthetic intermediate .
Biological Activity
Ethyl 4-(4-hydroxypiperidin-1-yl)butanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of piperidine derivatives. Its chemical structure can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 225.27 g/mol
The presence of the piperidine ring is significant as it contributes to the compound's interaction with various biological targets.
The biological activity of this compound is primarily mediated through its ability to produce nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes. NO plays a role in:
- Vasodilation : Relaxation of blood vessels, improving blood flow.
- Immune Response : Mediating tumoricidal and bactericidal actions in macrophages.
- Inflammation : Enhancing the synthesis of pro-inflammatory mediators such as IL-6 and IL-8 .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-cancer Activity : The compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Neuroprotective Effects : Its interaction with sigma receptors suggests a role in neuroprotection, potentially benefiting conditions such as Alzheimer's disease and depression .
- Anti-inflammatory Properties : By modulating inflammatory pathways, the compound may reduce inflammation-related damage in tissues .
Study on Anti-cancer Activity
A study evaluated the anti-cancer effects of this compound using several cancer cell lines. The results indicated:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colorectal cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM, indicating significant cytotoxicity against these cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 10 | Induced apoptosis |
| HCT116 | 12 | Inhibited proliferation |
Neuroprotective Effects
In vivo studies have demonstrated that this compound enhances cognitive function in animal models of neurodegeneration. The compound was administered to mice with induced cognitive deficits, resulting in improved memory performance on behavioral tests.
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, a comparison was made with other known compounds exhibiting similar activities.
| Compound | Mechanism of Action | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | NO production, sigma receptor modulation | 10 | Promising anti-cancer agent |
| Phenoxodiol | Apoptosis induction | 15 | Effective in hormone-dependent cancers |
| NPC-26 | Mitochondrial disruption | 5 | Potent against pancreatic cancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
